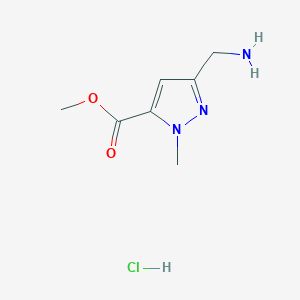

Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride

CAS No.: 2512193-21-2

Cat. No.: VC4324281

Molecular Formula: C7H12ClN3O2

Molecular Weight: 205.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2512193-21-2 |

|---|---|

| Molecular Formula | C7H12ClN3O2 |

| Molecular Weight | 205.64 |

| IUPAC Name | methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H11N3O2.ClH/c1-10-6(7(11)12-2)3-5(4-8)9-10;/h3H,4,8H2,1-2H3;1H |

| Standard InChI Key | GCNGWBPVYMYEOS-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)CN)C(=O)OC.Cl |

Introduction

Synthesis and Preparation

The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and appropriate carbonyl compounds. For methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride, the synthesis might involve a multi-step process starting from simpler pyrazole precursors, followed by the introduction of the aminomethyl group and esterification to form the methyl ester. The hydrochloride salt is likely formed by treating the base with hydrochloric acid.

Biological Activities

Pyrazole derivatives have been extensively studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . While specific data on methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride is not available, related compounds have shown promising results in these areas.

Safety and Handling

Compounds in the pyrazole family can exhibit varying levels of toxicity and reactivity. For instance, some pyrazole derivatives are known to cause skin and eye irritation . Handling methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride would require appropriate protective measures, including gloves and eye protection, due to its potential irritant properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume